molecular formula C7H7BrClN3S B1621722 [(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione CAS No. 850349-98-3

[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione

Cat. No.: B1621722
CAS No.: 850349-98-3
M. Wt: 280.57 g/mol
InChI Key: KRNQHWVOIUVLAN-UHFFFAOYSA-N
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Description

“[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione” is a chemical compound with the molecular formula C7H7BrClN3S and a molecular weight of 280.57 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C7H7BrClN3S . Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data, which is not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results . These properties would be determined by its molecular structure and would require experimental measurement for accurate determination.

Safety and Hazards

The safety data sheet (SDS) for this compound would provide detailed information on its hazards, safe handling procedures, and emergency measures. Unfortunately, the SDS is not available in the search results .

Future Directions

The future directions for research involving this compound are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, drug discovery, or other areas of biochemistry and molecular biology.

Properties

IUPAC Name

1-amino-3-(4-bromo-3-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNQHWVOIUVLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369681
Record name N1-(4-Bromo-3-chlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-98-3
Record name N1-(4-Bromo-3-chlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione
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[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione
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[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione
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[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione
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[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione
Reactant of Route 6
[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione

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